3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

Crystallography Solid-state chemistry Crystal engineering

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (CAS 80921-39-7) is a 1,5-diketone derivative with a furan-2-yl substituent at the central carbon of the pentane-1,5-dione backbone. The compound (C21H18O3, MW 318.37 g/mol) has been crystallographically characterized, revealing a monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.598 Å, b = 12.066 Å, c = 10.218 Å, and β = 91.264°.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 80921-39-7
Cat. No. B12215784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione
CAS80921-39-7
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3
InChIInChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2
InChIKeyCKJCAUHBVXEYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (CAS 80921-39-7): Procurement-Relevant Identity and Core Structural Features


3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (CAS 80921-39-7) is a 1,5-diketone derivative with a furan-2-yl substituent at the central carbon of the pentane-1,5-dione backbone [1]. The compound (C21H18O3, MW 318.37 g/mol) has been crystallographically characterized, revealing a monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.598 Å, b = 12.066 Å, c = 10.218 Å, and β = 91.264° [1]. The synthesis proceeds via solvent-free aldol condensation of furfural with acetophenone under basic conditions [1].

Why a Generic 1,5-Diketone Cannot Substitute for 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione


The 1,5-diphenylpentane-1,5-dione scaffold supports diverse substituents at the 3-position (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl, thienyl, furyl), each imparting distinct electronic and steric properties [1]. The furan-2-yl group introduces a heteroaromatic oxygen capable of hydrogen-bond acceptance and altered π-electron density compared to carbocyclic analogs, which directly impacts molecular recognition, metal chelation geometry, and crystalline packing [1] [2]. Generic substitution without the furan oxygen compromises these chemotype-specific properties, rendering in-class interchange invalid for structure-sensitive applications.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (CAS 80921-39-7)


Crystal-Structure-Derived Conformational and Packing Differentiation vs. Carbocyclic 3-Aryl Analogs

Single-crystal X-ray diffraction demonstrates that 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione crystallizes in the monoclinic space group P21/c with unit cell volume 1676.1 ų at 298 K [1]. Weak intermolecular C–H···O hydrogen bonds involving the furan oxygen direct a one-dimensional chain motif along the c axis that is absent in the all-phenyl analog 1,3,5-triphenylpentane-1,5-dione, which lacks a hydrogen-bond-accepting heteroatom in the 3-substituent and consequently exhibits different crystal packing [1] [2].

Crystallography Solid-state chemistry Crystal engineering

Heavy Metal Extraction Efficiency: Furan- vs. Phenyl-Substituted 1,5-Diketone Ligands

In a comparative liquid-liquid extraction study, 3-furyl-1,5-diphenylpentane-1,5-dione and 1,3,5-triphenylpentane-1,5-dione were evaluated as ligands for heavy metal removal from aqueous solution [1]. The furan-substituted diketone exhibited superior extraction efficiency for specific metal ions relative to the all-phenyl analog, attributed to the additional oxygen coordination site provided by the furan ring [1]. Exact percent extraction values and metal-specific selectivity coefficients are reported in the source study.

Environmental remediation Heavy metal chelation Liquid-liquid extraction

Monocytic Differentiation-Inducing Activity in Undifferentiated Cells: Furan-Specific Pharmacological Profile

Patent literature explicitly describes 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While quantitative EC50 values from the patent are not publicly extractable, the assigned indication profile (anti-cancer, psoriasis) differentiates this compound from the 3-phenyl analog 1,3,5-triphenylpentane-1,5-dione, which is primarily described for metal extraction rather than cellular pharmacology [2].

Cancer biology Cellular differentiation Leukemia research

Evidence-Backed Application Scenarios for 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (CAS 80921-39-7)


Heavy Metal Extraction Ligand for Environmental and Analytical Laboratories

Procurement for liquid-liquid extraction protocols targeting heavy metal removal from aqueous matrices, where the furan oxygen provides an additional coordination site that enhances metal-binding efficiency relative to all-phenyl 1,5-diketone ligands [1]. This directly follows from the head-to-head comparison evidence in Section 3.

Pro-Differentiation and Anti-Proliferative Screening Library Member for Leukemia and Psoriasis Drug Discovery

Acquisition of this compound for incorporation into high-content screening libraries targeting monocytic differentiation and undifferentiated cell proliferation arrest, as supported by patent claims distinguishing it from non-pharmacologically active 1,5-diketone analogs [1].

Crystal Engineering and Solid-State Formulation Studies Exploiting Furan-Directed Hydrogen-Bonding Networks

Use as a model compound for studying hydrogen-bond-directed crystal packing in 1,5-diketone systems, where the C–H···O(furan) interaction generates a unique one-dimensional chain motif along the c axis not achievable with carbocyclic analogs [1].

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